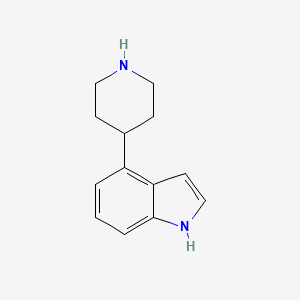

4-(Piperidin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC18141417

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2 |

|---|---|

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 4-piperidin-4-yl-1H-indole |

| Standard InChI | InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2 |

| Standard InChI Key | CXKVBJWYKLHQNW-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=C3C=CNC3=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure combines a bicyclic indole system (C₈H₇N) with a piperidine ring (C₅H₁₁N). Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂ | |

| Molecular Weight | 200.279 g/mol | |

| Boiling Point | 362.9 ± 35.0 °C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| LogP (Partition Coefficient) | 2.63 |

The piperidine ring adopts a chair conformation, while the indole system maintains planar geometry due to aromatic stabilization .

Spectroscopic Characterization

-

¹H NMR: Peaks near δ 3.0–4.0 ppm correspond to piperidine protons, while aromatic indole protons resonate at δ 6.5–7.5 ppm .

-

Mass Spectrometry: ESI-MS shows a [M+H]⁺ ion at m/z 201.1386, consistent with the molecular formula .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Leimgruber–Batcho indole synthesis is a validated route for preparing piperidine-indole derivatives . Key steps include:

-

Condensation: 2-(2,2-Dimethoxyethyl)benzenamine reacts with 1-(2-pyridinylmethyl)-4-piperidinone under acidic conditions.

-

Cyclization: Intramolecular cyclization forms the indole core.

-

Crystallization: Purification via ethanol–water mixtures yields the hydrochloride salt with >95% purity .

Process Optimization

Industrial production emphasizes efficiency and sustainability:

| Parameter | Optimized Value | Yield |

|---|---|---|

| Temperature | 60–80 °C | 78% |

| Solvent System | IPA/Water | |

| Catalyst | Camphor sulfonic acid |

Applications in Scientific Research

Chemical Intermediate

The compound serves as a precursor in synthesizing protein kinase C inhibitors, such as LY317615 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume